molecular formula C11H15NO3 B13568567 tert-Butyl 3-amino-2-hydroxybenzoate

tert-Butyl 3-amino-2-hydroxybenzoate

Cat. No.: B13568567
M. Wt: 209.24 g/mol
InChI Key: QVYCUQRBRKQMBZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an amino and a hydroxyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion.

Another method involves the protection of the amino group using a suitable protecting group, followed by esterification and subsequent deprotection. This approach allows for selective functionalization of the compound without interference from the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for precise control over reaction conditions and high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tert-butyl 3-amino-2-oxobenzoate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: tert-Butyl 3-amino-2-oxobenzoate

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl 3-amino-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, potentially leading to modulation of their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-amino-3-hydroxybenzoate
  • tert-Butyl 3-aminobenzoate
  • tert-Butyl 2-hydroxybenzoate

Uniqueness

tert-Butyl 3-amino-2-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 3-amino-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6,13H,12H2,1-3H3

InChI Key

QVYCUQRBRKQMBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)O

Origin of Product

United States

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